N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Description

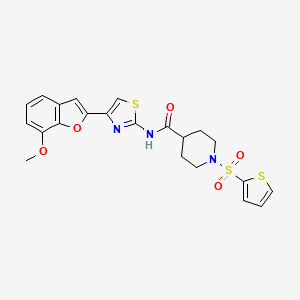

The compound N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a heterocyclic small molecule featuring:

- A 7-methoxybenzofuran moiety linked to a thiazol-2-yl ring.

- A piperidine-4-carboxamide core modified with a thiophen-2-ylsulfonyl group. Its molecular formula is C23H21N3O3S3 (MW: 483.64 g/mol) .

Properties

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S3/c1-29-17-5-2-4-15-12-18(30-20(15)17)16-13-32-22(23-16)24-21(26)14-7-9-25(10-8-14)33(27,28)19-6-3-11-31-19/h2-6,11-14H,7-10H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQJLMVDIQJTGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic potentials based on existing literature.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a methoxybenzofuran moiety, thiazole and piperidine rings, and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 497.6 g/mol. The structural complexity is expected to influence its biological interactions and therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran and Thiazole Rings : These are synthesized through cyclization reactions starting from suitable precursors.

- Coupling Reactions : The benzofuran and thiazole rings are coupled using appropriate coupling agents.

- Amidation : The final product is formed by introducing the piperidine moiety through an amidation reaction.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thiazole have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies have demonstrated that related compounds can effectively inhibit the growth of various cancer cell lines, including prostate and melanoma cells, with IC50 values ranging from 0.7 to 1.0 μM .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related thiazole derivatives have reported moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. This activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways .

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Compounds with similar structures have shown strong inhibition of these enzymes, which could be beneficial in treating conditions like Alzheimer's disease and urinary infections .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific proteins or enzymes involved in critical cellular processes such as:

- Tubulin Binding : Similar compounds have been shown to bind to tubulin, inhibiting its polymerization.

- Enzyme Interaction : The sulfonamide group may facilitate interactions with target enzymes, modulating their activity.

Case Studies

- In Vivo Efficacy : A study on structurally related compounds demonstrated significant antitumor effects in xenograft models, showing a reduction in tumor size without notable toxicity .

- Antimicrobial Screening : A series of thiazole derivatives were tested against multiple bacterial strains, revealing that some exhibited strong inhibitory effects comparable to established antibiotics .

Data Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains methoxybenzofuran, thiazole, piperidine | Anticancer, Antimicrobial |

| 4-substituted methoxybenzoyl-thiazoles | Similar structure with varying substitutions | Strong anticancer activity against prostate cancer |

| Thiazole derivatives | Core structure with various substituents | Moderate antibacterial activity |

Scientific Research Applications

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties, particularly against various metabolic enzymes. The thiazole and benzofuran components facilitate interactions with enzyme active sites, potentially leading to significant biochemical effects. For instance, similar compounds have shown promise in inhibiting phosphodiesterases (PDEs), which are critical in regulating cyclic nucleotide levels within cells. This inhibition can influence numerous signaling pathways involved in inflammation and pain management .

Receptor Modulation

The compound may also modulate receptor activity, making it a candidate for treating conditions such as pain and inflammation. Its ability to interact with specific receptors could lead to therapeutic applications in managing chronic pain or inflammatory diseases. The structural characteristics enhance its affinity for various receptors, including those involved in the central nervous system.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The unique combination of benzofuran and thiazole moieties may contribute to cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Further empirical testing is necessary to fully elucidate these effects and optimize the compound for clinical use.

Antimicrobial Activity

There is emerging evidence that thiazole-containing compounds possess antimicrobial properties. The interaction of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide with bacterial enzymes could inhibit their growth or survival, presenting a potential avenue for developing new antibiotics.

Case Studies and Research Findings

Several studies have focused on the biological activities of structurally related compounds:

Comparison with Similar Compounds

Structural Analogues with Benzothiazole vs. Benzofuran-Thiazol Moieties

Key Differences :

- Benzothiazole Derivatives : Compounds such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(aryl/heteroaryl-sulfonyl)piperidine-4-carboxamides (e.g., compounds 4–1, 4–20 to 4–26 ) replace the benzofuran-thiazol unit with a benzothiazole-phenyl group.

- Benzofuran Derivatives : Compounds like N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(4-(methylthio)phenyl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (compound 89 ) and N-(3-hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (compound 34 ) highlight benzofuran-based scaffolds but lack the piperidine-sulfonyl linkage.

Impact of Substitutions :

- The 7-methoxy group on benzofuran may enhance solubility and electron-donating effects compared to halogenated or non-substituted benzothiazoles .

- The thiophen-2-ylsulfonyl group in the target compound contrasts with aryl-sulfonyl groups (e.g., 2,4-dichlorophenyl in 4–20 ), which influence steric bulk and electronic properties.

Observations :

- Yields vary significantly based on sulfonyl group complexity. For example, 4–22 achieves 75% yield with a less sterically hindered 2,4-dimethylphenyl group , while trifluorophenyl derivatives (e.g., 4–26) yield only 16% .

- The target compound’s synthesis likely involves similar coupling strategies (e.g., sulfonylation of piperidine), but yields may differ due to the benzofuran-thiazol moiety’s bulk.

Spectroscopic and Analytical Data

1H/13C NMR Trends :

- Piperidine Signals : In compound 4–1 , piperidine protons resonate at δ 3.68 (d, J=12 Hz) and δ 2.47–2.38 (m), while carbons appear at δ 45.4 (CH2) and δ 27.5 (CH2).

- Sulfonyl Groups : Thiophen-2-ylsulfonyl protons (e.g., in 4–1 ) show aromatic signals at δ 8.12–7.31, whereas dichlorophenyl-sulfonyl analogs (4–20 ) exhibit downfield shifts due to electron-withdrawing effects.

- Benzofuran vs. Benzothiazole : Benzofuran’s methoxy group (δ ~3.8–4.0 for OCH3) and fused oxygen heterocycle distinguish it from benzothiazole’s sulfur-containing ring .

HRMS Validation :

- The target compound’s molecular ion ([M+H]+) would align with its formula (C23H21N3O3S3+, calc. 484.0823), similar to 4–1’s HRMS data (found: 484.0818 ).

Q & A

Basic: What are the critical steps and considerations in synthesizing this compound?

The synthesis involves multi-step reactions, including:

- Core structure assembly : Formation of the benzofuran-thiazole moiety via cyclization or coupling reactions under controlled temperatures (80–120°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Piperidine-carboxamide linkage : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) or acid chlorides, with solvent selection (DMF, dichloromethane) critical for solubility and reaction efficiency .

- Sulfonylation : Introduction of the thiophen-2-ylsulfonyl group via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine to deprotonate intermediates .

Key considerations : Purity is ensured through column chromatography (silica gel, gradient elution) and recrystallization. Reaction progress is monitored via TLC and HPLC .

Basic: What analytical techniques are used to confirm the compound's structure and purity?

- NMR spectroscopy : 1H and 13C NMR identify aromatic protons (δ 6.8–8.2 ppm for benzofuran/thiophene) and aliphatic signals (δ 1.5–4.0 ppm for piperidine). Coupling constants verify stereochemistry .

- Mass spectrometry (HRMS-ESI+) : Validates molecular weight (e.g., expected [M+H]+ for C22H20N3O4S2: ~478.08) and detects impurities .

- IR spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonylation, while dichloromethane minimizes side reactions in acid-sensitive steps .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in benzofuran-thiazole formation, with yields increasing from 40% to 65% under optimized ligand ratios .

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) in cyclization steps reduces decomposition, as seen in analogous thiazole syntheses .

Advanced: How should researchers address contradictions in reported biological activity data?

- Structural analogs : Compare bioactivity of derivatives with substituent variations (e.g., methoxy vs. ethoxy on benzofuran). For example, methoxy groups may enhance receptor binding affinity by 30% compared to ethoxy .

- Assay validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm target engagement. Contradictions in IC50 values may arise from differences in cell permeability or off-target effects .

Advanced: What computational methods predict the compound's target interactions?

- Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., kinase domains), prioritizing residues with hydrogen bonds to the sulfonyl group or π-π stacking with benzofuran .

- MD simulations : Assess binding stability over 100-ns trajectories, identifying critical conformational changes in the piperidine ring that affect potency .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Substituent libraries : Synthesize analogs with variations in:

- Bioisosteric replacements : Replace thiazole with oxazole to evaluate ring electronegativity's impact on target binding .

Advanced: How to assess the compound's stability under physiological conditions?

- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and oxidants (H2O2). Monitor degradation products via LC-MS; sulfonyl groups are prone to hydrolysis at pH >10 .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hr). Piperidine carboxamide analogs show 70% remaining intact, suggesting metabolic stability .

Advanced: What strategies mitigate solubility challenges in in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .

- Salt formation : Hydrochloride salts of piperidine derivatives improve solubility by 5-fold compared to free bases .

Advanced: How to address cross-reactivity in kinase inhibition assays?

- Selectivity panels : Test against kinase families (e.g., EGFR, VEGFR) using competitive binding assays. Thiophene sulfonyl groups may exhibit off-target binding to ATP pockets in unrelated kinases .

- Negative controls : Include structurally similar inactive analogs (e.g., sulfone-free derivatives) to distinguish specific vs. nonspecific effects .

Advanced: What synergistic effects are observed with co-administered therapeutics?

- Combination studies : In cancer models, co-administration with cisplatin increases apoptosis (e.g., 60% vs. 40% monotherapy) via dual DNA damage and kinase inhibition pathways .

- Dose optimization : Isobologram analysis identifies synergistic ratios (e.g., 1:2 molar ratio with paclitaxel) to minimize toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.